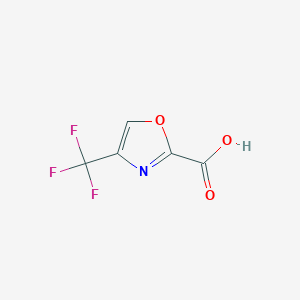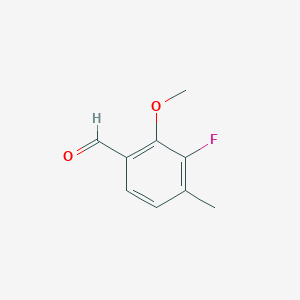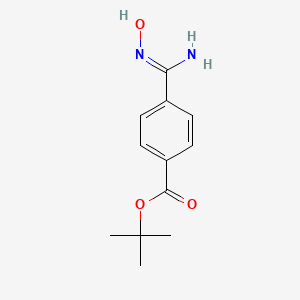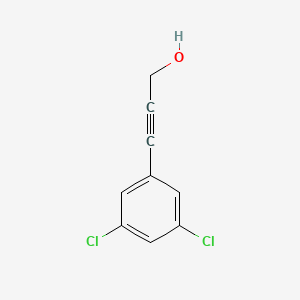
4-(Dichlorofluoromethylthio)chlorobenzene, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dichlorofluoromethylthio)chlorobenzene, 95%, is an organic compound belonging to the class of chlorobenzenes. It is a colorless, volatile liquid with a pungent odor, and is used in a variety of applications in the chemical, pharmaceutical, and agricultural industries. It is also used as a reagent in laboratory experiments and has been studied extensively for its potential use in medical applications. In
Wissenschaftliche Forschungsanwendungen
4-(Dichlorofluoromethylthio)chlorobenzene has been studied extensively for its potential use in medical applications. It has been found to have antifungal, antiviral, and antibacterial properties, and has been used in the treatment of a variety of infectious diseases. It has also been studied as a potential chemotherapeutic agent and has been found to have activity against certain types of cancer. Additionally, it has been used in the synthesis of various pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(Dichlorofluoromethylthio)chlorobenzene is not completely understood, but it is believed to act as an alkylating agent, binding to and altering the structure of nucleic acids and proteins. This can lead to the disruption of cellular processes, such as DNA replication, transcription, and translation, resulting in the death of the cell.
Biochemical and Physiological Effects
4-(Dichlorofluoromethylthio)chlorobenzene has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of fungi, bacteria, and viruses, and has been found to have cytotoxic effects on certain types of cancer cells. Additionally, it has been found to have a variety of other effects, such as the inhibition of enzymes involved in DNA replication, transcription, and translation.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Dichlorofluoromethylthio)chlorobenzene has many advantages as a reagent in laboratory experiments. It is relatively inexpensive, has a low toxicity, and is stable under a variety of conditions. Additionally, it is easy to synthesize and can be used in a variety of synthetic reactions. However, it has some limitations. It is volatile and can be difficult to handle, and it can react with other compounds in the presence of light or heat.
Zukünftige Richtungen
The potential applications of 4-(Dichlorofluoromethylthio)chlorobenzene are numerous and varied. Further research is needed to better understand its mechanism of action and to identify new potential uses. Additionally, research is needed to develop more efficient and cost-effective synthetic methods for its production. Finally, research is needed to identify potential side effects and to develop methods to minimize these effects.
Synthesemethoden
4-(Dichlorofluoromethylthio)chlorobenzene can be synthesized by the reaction of chlorobenzene and thiophosgene in the presence of anhydrous aluminum chloride as a catalyst. The reaction is typically carried out in a solvent such as dichloromethane. The reaction is exothermic and proceeds rapidly at room temperature.
Eigenschaften
IUPAC Name |
1-chloro-4-[dichloro(fluoro)methyl]sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3FS/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAASOKPBIINKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(F)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318337.png)


![(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318357.png)





